molecular formula C12H12ClNO2 B12119559 1-Butyl-7-chloroindoline-2,3-dione

1-Butyl-7-chloroindoline-2,3-dione

Cat. No.: B12119559
M. Wt: 237.68 g/mol
InChI Key: RMWMIYHIWGFRSU-UHFFFAOYSA-N
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Description

1-Butyl-7-chloroindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of an indoline core with a butyl group at the 1-position and a chlorine atom at the 7-position, along with a dione functionality at the 2,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-7-chloroindoline-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindoline and butyl bromide.

    Alkylation: The 7-chloroindoline undergoes alkylation with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 1-butyl-7-chloroindoline.

    Oxidation: The resulting 1-butyl-7-chloroindoline is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the dione functionality at the 2,3-positions, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-7-chloroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation Products: Complex indoline derivatives with additional oxygen functionalities.

    Reduction Products: Diols or other reduced forms of the compound.

    Substitution Products: Indoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-7-chloroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

    5-Chloroindoline-2,3-dione: Another indoline derivative with similar structural features but different substituents.

    1-Butylindoline-2,3-dione: Lacks the chlorine atom at the 7-position.

    7-Chloroindoline-2,3-dione: Lacks the butyl group at the 1-position.

Uniqueness: 1-Butyl-7-chloroindoline-2,3-dione is unique due to the presence of both the butyl group and the chlorine atom, which can influence its chemical reactivity and biological activity

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for further research and development.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-butyl-7-chloroindole-2,3-dione

InChI

InChI=1S/C12H12ClNO2/c1-2-3-7-14-10-8(11(15)12(14)16)5-4-6-9(10)13/h4-6H,2-3,7H2,1H3

InChI Key

RMWMIYHIWGFRSU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=C2Cl)C(=O)C1=O

Origin of Product

United States

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